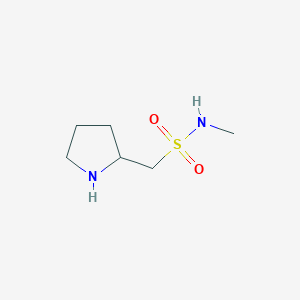

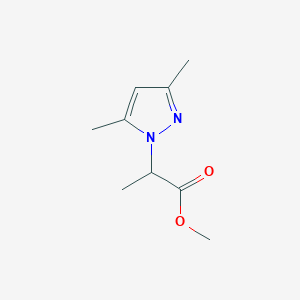

2-(Trifluoromethyl)-2-indanol

Vue d'ensemble

Description

Trifluoromethylated compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Synthesis Analysis

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs. This is achieved through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Molecular Structure Analysis

The trifluoromethyl group (-CF3) is a key functional group in many pharmaceutical and agrochemical compounds. It can significantly affect the molecular structure and properties of the compounds .Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For example, they can react with primary and secondary amines following chemical derivatization with trifluoroacetic anhydride .Physical And Chemical Properties Analysis

Compounds with trifluoromethyl groups often exhibit unique physical and chemical properties. For example, 2-Amino-2-(trifluoromethoxy)butanoic acid, a compound with a -CF3 group, has been synthesized and its measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Efficient Synthesis Methods : An efficient one-pot synthesis method for trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins using 2-(trifluoromethyl)acrylic acid under superacidic conditions has been developed (Prakash et al., 2010).

- Characterization of Derivatives : 5-Trifluoromethyl-2-indanone, a derivative, has been synthesized and characterized, indicating its application in pesticide, medicine, dyes, and functional materials due to unique physical, chemical, and bioactive properties (Qian, 2014).

- Palladium-Catalyzed Carbonylative Cyclization : This process has been used to prepare indanones and 2-cyclopentenones, suggesting potential applications in organic synthesis (Gagnier & Larock, 2003).

Applications in Organic Chemistry and Catalysis

- Domino Transformations : 2-Bromo-3-arylpropenyl trifluoromethyl ketones underwent aza-Michael/hydroxyalkylation domino reactions, leading to the formation of 2-amino-1-trifluoromethyl indenols, showcasing the versatility of trifluoromethylated compounds in organic reactions (Rulev et al., 2007).

- Selective Oxidation and Etherification Catalysts : The coordination environment of palladium dichloride plays a critical role in selective oxidation or etherification of secondary benzylic alcohols, showcasing its potential in fine chemical synthesis (Bouquillon et al., 2000).

Biologically Active Compounds and Synthesis

- Trifluoromethyl-substituted Heteroarenes : These compounds, including those derived from 2-(trifluoromethyl)-2-indanol, have been identified as biologically active and useful for constructing various pharmaceutical compounds (Murugan et al., 2019).

- Synthesis of Optically Active Derivatives : Optically active vicinal cis-aminoindanols, synthesized from 1-indanones, have applications as vital sources for HIV-1 protease inhibitors and as chiral ligands or auxiliaries in asymmetric transformations (Cho & Choi, 2002).

Safety And Hazards

The safety and hazards of trifluoromethylated compounds can vary widely. For example, 2-(Trifluoromethyl)phenyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

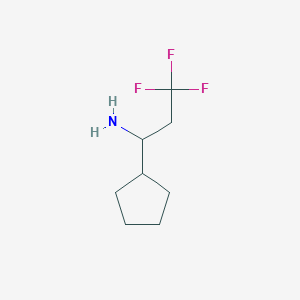

2-(trifluoromethyl)-1,3-dihydroinden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9(14)5-7-3-1-2-4-8(7)6-9/h1-4,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGOHENPQPGQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-2-indanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464477.png)

![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)

![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)

![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)

![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)